molecular formula C9H14N2S B052420 2-(5-Methylthiophen-2-yl)piperazine CAS No. 111760-40-8

2-(5-Methylthiophen-2-yl)piperazine

Cat. No. B052420
M. Wt: 182.29 g/mol
InChI Key: KYIBRJUMJFHEGJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(5-Methylthiophen-2-yl)piperazine, also known as MTP, is a chemical compound that belongs to the class of piperazine derivatives. This compound has been extensively studied for its potential use in scientific research, particularly in the field of neuroscience. MTP has been shown to exhibit a range of biochemical and physiological effects that make it a valuable tool for studying the mechanisms of various neurological disorders.

Mechanism Of Action

The exact mechanism of action of 2-(5-Methylthiophen-2-yl)piperazine is not fully understood, but it is thought to act as a serotonin receptor agonist. This means that it binds to serotonin receptors in the brain, which can modulate the activity of various neurotransmitters and lead to changes in behavior and mood.

Biochemical And Physiological Effects

2-(5-Methylthiophen-2-yl)piperazine has been shown to have a range of biochemical and physiological effects, including changes in neurotransmitter levels, alterations in brain activity, and changes in behavior. These effects make it a valuable tool for studying the mechanisms of various neurological disorders, including anxiety and depression.

Advantages And Limitations For Lab Experiments

One advantage of using 2-(5-Methylthiophen-2-yl)piperazine in lab experiments is its ability to modulate serotonin receptor activity, which can lead to changes in behavior and mood. However, one limitation of using 2-(5-Methylthiophen-2-yl)piperazine is that its exact mechanism of action is not fully understood, which can make it difficult to interpret experimental results.

Future Directions

There are several future directions for research on 2-(5-Methylthiophen-2-yl)piperazine, including investigating its potential as a treatment for various neurological disorders, exploring its mechanism of action in more detail, and developing new compounds based on its structure. Additionally, future research could focus on optimizing the synthesis method for 2-(5-Methylthiophen-2-yl)piperazine to make it more efficient and cost-effective for use in scientific studies.

Synthesis Methods

2-(5-Methylthiophen-2-yl)piperazine can be synthesized through a multi-step process that involves the reaction of 2-bromo-5-methylthiophene with piperazine in the presence of a palladium catalyst. The resulting product can then be purified using various chromatography techniques to obtain pure 2-(5-Methylthiophen-2-yl)piperazine.

Scientific Research Applications

2-(5-Methylthiophen-2-yl)piperazine has been used in several scientific studies to investigate its potential as a therapeutic agent for various neurological disorders. One study found that 2-(5-Methylthiophen-2-yl)piperazine exhibits anxiolytic effects in mice, suggesting that it may have potential as a treatment for anxiety disorders. Another study found that 2-(5-Methylthiophen-2-yl)piperazine has antidepressant-like effects in rats, indicating that it may be useful in the treatment of depression.

properties

CAS RN

111760-40-8

Product Name

2-(5-Methylthiophen-2-yl)piperazine

Molecular Formula

C9H14N2S

Molecular Weight

182.29 g/mol

IUPAC Name

2-(5-methylthiophen-2-yl)piperazine

InChI

InChI=1S/C9H14N2S/c1-7-2-3-9(12-7)8-6-10-4-5-11-8/h2-3,8,10-11H,4-6H2,1H3

InChI Key

KYIBRJUMJFHEGJ-UHFFFAOYSA-N

SMILES

CC1=CC=C(S1)C2CNCCN2

Canonical SMILES

CC1=CC=C(S1)C2CNCCN2

Origin of Product

United States

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